5,8-Dideaza-N(10)-cyanomethylfolic acid
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Overview
Description
5,8-Dideaza-N(10)-cyanomethylfolic acid is a synthetic folate analog Folate analogs are compounds that mimic the structure and function of folic acid, a vital nutrient involved in DNA synthesis and repair
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dideaza-N(10)-cyanomethylfolic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pteridine ring: This involves the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the cyanomethyl group: This step usually requires the use of cyanomethylating agents such as cyanomethyl chloride or bromide in the presence of a base.
Coupling with p-aminobenzoic acid: This step forms the core structure of the folate analog.
Final modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,8-Dideaza-N(10)-cyanomethylfolic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyanomethyl chloride in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
5,8-Dideaza-N(10)-cyanomethylfolic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying folate analogs.
Biology: Investigated for its role in cellular processes involving folate metabolism.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit enzymes involved in DNA synthesis.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5,8-Dideaza-N(10)-cyanomethylfolic acid involves its interaction with enzymes in the folate metabolic pathway. It inhibits key enzymes such as thymidylate synthase and dihydrofolate reductase, leading to disruption of DNA synthesis and repair. This inhibition is particularly effective in rapidly dividing cells, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another folate analog used in cancer treatment.
Pemetrexed: A newer generation antifolate with clinical activity in various cancers.
Raltitrexed: An antifolate used in the treatment of colorectal cancer.
Uniqueness
5,8-Dideaza-N(10)-cyanomethylfolic acid is unique due to its specific structural modifications, which confer distinct biological properties. Unlike methotrexate and pemetrexed, it has a cyanomethyl group that enhances its ability to inhibit folate-dependent enzymes. This makes it a promising compound for further research and development in therapeutic applications.
Properties
CAS No. |
80015-09-4 |
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Molecular Formula |
C23H22N6O6 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-(cyanomethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H22N6O6/c24-9-10-29(12-13-1-6-17-16(11-13)21(33)28-23(25)27-17)15-4-2-14(3-5-15)20(32)26-18(22(34)35)7-8-19(30)31/h1-6,11,18H,7-8,10,12H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33)/t18-/m0/s1 |
InChI Key |
DYXZEOJTRVEJOX-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC#N)CC2=CC3=C(C=C2)N=C(NC3=O)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC#N)CC2=CC3=C(C=C2)N=C(NC3=O)N |
Origin of Product |
United States |
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